molecular formula C21H11F3O5 B2964219 4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl furan-2-carboxylate CAS No. 844830-15-5

4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl furan-2-carboxylate

Cat. No.: B2964219
CAS No.: 844830-15-5
M. Wt: 400.309
InChI Key: UVZZXEISMLGQSE-UHFFFAOYSA-N
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Description

4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl furan-2-carboxylate is a chromene-based heterocyclic compound characterized by a fused benzopyran core substituted with a trifluoromethyl group at position 2, a phenyl ring at position 3, and a furan-2-carboxylate ester at position 5. The molecular formula is C₂₁H₁₂F₃O₅, with a molecular weight of 409.32 g/mol.

Key structural identifiers include:

  • SMILES: O=C(OC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)C3=CC=CC=C3)OC4=CC=CO4
  • InChIKey: WOEWZUVYAGJQOT-UHFFFAOYSA-N (modified from acetate derivative in ).

Predicted physicochemical properties (based on analog data) include a collision cross-section (CCS) of ~180–192 Ų for adducts like [M+H]⁺ and [M+Na]⁺, indicating moderate molecular volume and polarity .

Properties

IUPAC Name

[4-oxo-3-phenyl-2-(trifluoromethyl)chromen-7-yl] furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H11F3O5/c22-21(23,24)19-17(12-5-2-1-3-6-12)18(25)14-9-8-13(11-16(14)29-19)28-20(26)15-7-4-10-27-15/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVZZXEISMLGQSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(OC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=CO4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H11F3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl furan-2-carboxylate typically involves multiple steps, starting with the construction of the chromen-4-one core. One common approach is the Knoevenagel condensation reaction, which involves the reaction of a suitable phenyl aldehyde with a trifluoromethyl-substituted malonic acid derivative under basic conditions. The resulting intermediate is then cyclized to form the chromen-4-one structure.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can help improve the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl furan-2-carboxylate can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: : Reduction reactions can be used to modify the trifluoromethyl group or other functional groups within the molecule.

  • Substitution: : Substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, 4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl furan-2-carboxylate may be used to study enzyme inhibition, receptor binding, and other biochemical processes.

Medicine

The compound has potential medicinal applications, including the development of new drugs. Its trifluoromethyl group can enhance the biological activity and metabolic stability of pharmaceuticals.

Industry

In industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl furan-2-carboxylate exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Chromene derivatives with trifluoromethyl and ester substituents are widely studied for their structural diversity and applications in materials science and medicinal chemistry. Below is a detailed comparison with structurally related compounds:

Table 1: Key Attributes of 4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl furan-2-carboxylate and Analogues

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties References
Target Compound C₂₁H₁₂F₃O₅ - 2-(CF₃)
- 3-Ph
- 7-O-furan-2-carboxylate
409.32 - Predicted CCS: 180.1 Ų ([M+H]⁺)
- High lipophilicity (CF₃)
- Potential H-bond acceptor (furan ester)
4-(Decyloxy)phenyl 2-oxo-7-trifluoromethyl-2H-chromene-3-carboxylate C₂₇H₂₇F₃O₅ - 2-Oxo
- 3-COO-decyloxyphenyl
- 7-CF₃
512.49 - Crystal structure: Asymmetric unit with planar chromene core
- Intermolecular C–H···O interactions stabilize packing
[3-(4-Chlorophenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] morpholine-4-carboxylate C₂₁H₁₅ClF₃NO₅ - 2-CF₃
- 3-(4-Cl-Ph)
- 7-O-morpholine carboxylate
453.80 - XLogP3: 4.1
- Topological polar surface area (TPSA): 65.1 Ų
- High complexity (729)
Ethyl 7-(furan-2-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate C₁₇H₁₃NO₄ - 4-Oxo
- 7-furyl
- 3-COOEt
295.29 - No significant hazards reported
- Lower molecular weight and polarity vs. trifluoromethyl analogs

Structural and Functional Differences

Substituent Effects on Lipophilicity: The trifluoromethyl group in the target compound enhances lipophilicity (logP ~3–4) compared to non-fluorinated analogs like ethyl 7-(furan-2-yl)-4-oxoquinoline-3-carboxylate (logP ~2.5) . Replacement of the furan-2-carboxylate with morpholine-4-carboxylate (as in ) increases TPSA (65.1 Ų vs. ~50 Ų for furan derivatives), impacting solubility and intermolecular interactions.

Crystal Packing and Hydrogen Bonding :

  • The decyloxy-substituted chromene derivative () exhibits C–H···O interactions between the carbonyl oxygen and adjacent aromatic protons, stabilizing a layered crystal structure. In contrast, the target compound’s furan ester may favor weaker C–H···π or van der Waals interactions due to reduced polarity.

The target compound’s furan ester could offer tunable reactivity in polymer or coordination chemistry.

Biological Activity

The compound 4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl furan-2-carboxylate is a member of the chromen family, which has garnered attention for its diverse biological activities. The presence of a trifluoromethyl group in this structure enhances its biological activity and stability, making it a significant subject of study in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C18H13F3O4C_{18}H_{13}F_3O_4, with a molecular weight of approximately 364.29 g/mol . The trifluoromethyl group is known to increase metabolic stability and lipid solubility, thereby enhancing membrane permeability and interaction with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Non-Covalent Interactions : The compound likely engages in hydrogen bonding, hydrophobic interactions, and π–π stacking with its biological targets.
  • Enzyme Inhibition : Similar compounds have exhibited the ability to inhibit various enzymes involved in metabolic pathways, potentially affecting signal transduction and gene regulation.

In Vitro Studies

Research has shown that derivatives of chromen compounds exhibit significant inhibitory effects on various enzymes. For instance, studies have demonstrated that the compound can moderately inhibit cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are crucial in inflammatory processes.

Enzyme Inhibition Activity (IC50)
AChE10.4 μM
BChE5.4 μM
COX-2Moderate
LOX-15Moderate

These findings suggest that the compound may possess anti-inflammatory properties, making it a candidate for further therapeutic exploration.

Cytotoxicity Studies

The cytotoxic effects of this compound have been evaluated against various cancer cell lines, including:

Cell Line Cytotoxicity Observed
MCF-7 (Breast)Significant effect observed
A549 (Lung)Significant effect observed

These studies indicate potential applications in cancer therapy, warranting further investigation into the compound's mechanism of action and efficacy.

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group significantly influences the biological activity of the chromen derivatives. SAR studies have indicated that modifications to the phenyl substituent can enhance or reduce enzyme inhibition. For example, electron-withdrawing groups on the phenyl ring have been shown to improve inhibitory effects against cholinesterases.

Case Studies

  • Anti-inflammatory Activity : In vivo studies demonstrated that derivatives containing the trifluoromethyl group exhibited notable anti-inflammatory effects in animal models, supporting their potential as therapeutic agents.
  • Antioxidant Potential : The compound's antioxidant properties were evaluated through free radical scavenging assays, revealing promising results that suggest its utility in combating oxidative stress-related diseases.

Q & A

Q. How can crystallographic data be leveraged to explain polymorphic behavior in this compound?

  • Methodological Answer : Perform polymorph screening using solvent-drop grinding or temperature-gradient crystallization. Analyze packing motifs (e.g., π-π stacking, hydrogen bonding) via Mercury software. For example, similar chromenes exhibit monoclinic (P21_1/c) or triclinic (P-1) systems depending on substituents .

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